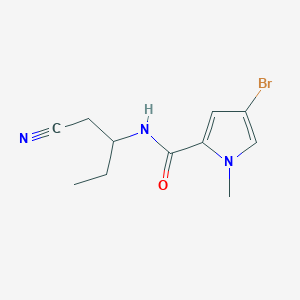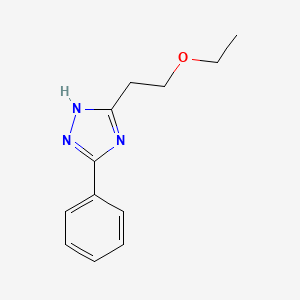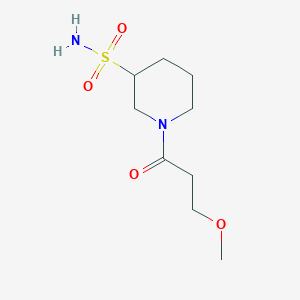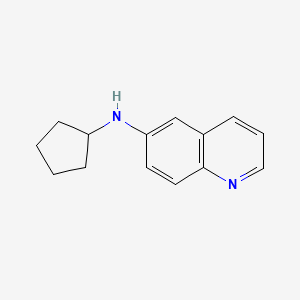![molecular formula C9H6ClN5 B7555899 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile exerts its anti-cancer effects by inhibiting the activity of a protein called CDK7, which is involved in the regulation of gene transcription. CDK7 is a key component of the transcriptional machinery that controls the expression of genes involved in cell cycle progression and DNA damage response. By inhibiting CDK7, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile disrupts the transcriptional machinery and prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and physiological effects:
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the phosphorylation of RNA polymerase II, a key enzyme involved in transcription, and decreases the expression of genes involved in cell cycle progression and DNA damage response. Additionally, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a highly specific inhibitor of CDK7, which makes it a valuable tool for studying the role of CDK7 in cancer biology. However, its potency and selectivity may vary depending on the cell line and experimental conditions used. Additionally, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a small molecule inhibitor, which may limit its use in certain experimental settings, such as in vivo studies.
将来の方向性
There are several future directions for the development and application of 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective CDK7 inhibitors that can be used in vivo. Additionally, the combination of 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile with other cancer treatments, such as immunotherapy, may enhance its therapeutic efficacy. Finally, the identification of biomarkers that can predict the response to 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile may help to personalize cancer treatment and improve patient outcomes.
Conclusion:
In conclusion, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a small molecule inhibitor that has shown promising anti-cancer effects in preclinical studies. Its mechanism of action involves the inhibition of CDK7, which is involved in the regulation of gene transcription. 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has several advantages and limitations for lab experiments, and there are several future directions for its development and application in cancer treatment.
合成法
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile can be synthesized using a multistep process that involves the reaction of 2-chloro-3-pyridinemethanol with sodium azide, followed by the reaction with ethyl cyanoacetate and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
1-[(2-chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-9-7(2-1-3-12-9)5-15-6-13-8(4-11)14-15/h1-3,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPJFRWDFSFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

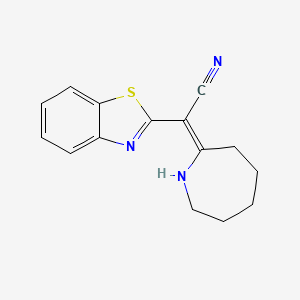
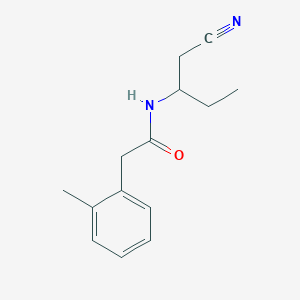
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
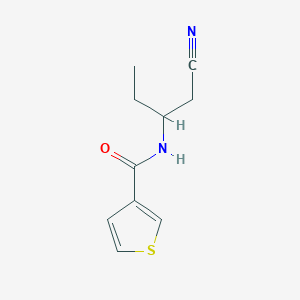
![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)
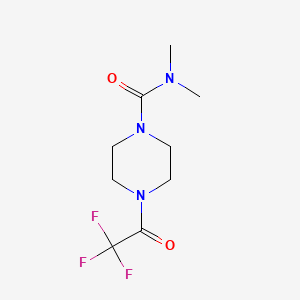
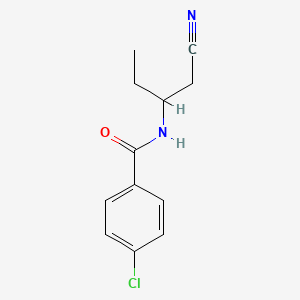
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)
